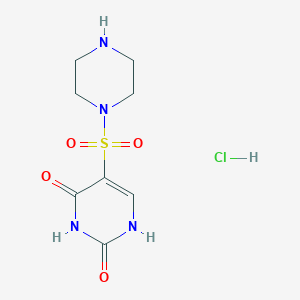
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride
Übersicht
Beschreibung
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4O4S and its molecular weight is 296.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Piperazine-1-sulfonyl)-1H-pyrimidine-2,4-dione hydrochloride, also known by its CAS number 1351616-51-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₈H₁₃ClN₄O₄S
- Molecular Weight : 296.73 g/mol
- IUPAC Name : 5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione; hydrochloride
- Purity : Typically around 95% .
The compound's biological activity is primarily linked to its interaction with various molecular targets involved in cellular processes. Notably, it has been studied for its effects on:
- Poly(ADP-ribose) polymerase (PARP) Inhibition : Research indicates that derivatives of this compound can inhibit PARP1, an enzyme critical in DNA repair mechanisms. This inhibition leads to increased apoptosis in cancer cells, particularly in breast cancer models .
- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxic effects against human breast cancer cells. The IC50 values for related compounds suggest a promising therapeutic window for further development .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| PARP Inhibition | PARP1 | 18 | |
| Cancer Cell Cytotoxicity | Human Breast Cancer Cells | 57.3 |
Case Study 1: Anticancer Efficacy
A study published in Molecules evaluated the efficacy of several piperazine derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of breast cancer cells with an IC50 comparable to established PARP inhibitors like Olaparib. The study utilized assays that measured cell viability and PARP activity to substantiate these findings .
Case Study 2: Immunosuppressive Properties
In another investigation, related thiazolo[5,4-d]pyrimidine analogs demonstrated immunosuppressive effects in mixed lymphocyte reaction assays. While not directly studying the hydrochloride form of the compound, these findings suggest a broader class effect where similar piperazine-containing compounds could exhibit immunomodulatory properties .
Eigenschaften
IUPAC Name |
5-piperazin-1-ylsulfonyl-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S.ClH/c13-7-6(5-10-8(14)11-7)17(15,16)12-3-1-9-2-4-12;/h5,9H,1-4H2,(H2,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINBJJBGGDXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC(=O)NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















